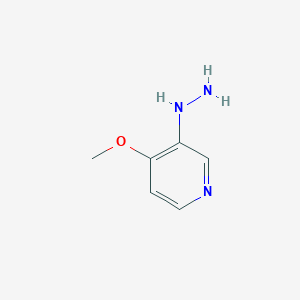

3-Hydrazinyl-4-methoxypyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-methoxypyridin-3-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-10-6-2-3-8-4-5(6)9-7/h2-4,9H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSTJBEBZZRAUDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=NC=C1)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301305739 | |

| Record name | 3-Hydrazinyl-4-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301305739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120256-23-7 | |

| Record name | 3-Hydrazinyl-4-methoxypyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120256-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydrazinyl-4-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301305739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Hydrazinyl-4-methoxypyridine chemical structure and properties

An In-depth Technical Guide to 3-Hydrazinyl-4-methoxypyridine: Properties, Synthesis, and Characterization

Introduction

In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone of medicinal chemistry, prized for its presence in numerous pharmaceuticals and natural products.[1] Similarly, the hydrazinyl moiety is a versatile functional group, serving as a critical synthon for a vast array of heterocyclic compounds with diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.[2][3] The convergence of these two pharmacophores in a single molecule, 3-Hydrazinyl-4-methoxypyridine , presents a compelling, albeit under-characterized, building block for the development of novel therapeutics.

This technical guide serves as a foundational and exploratory resource for researchers, scientists, and drug development professionals. As direct experimental data for this specific molecule is limited in public literature, this document consolidates predicted physicochemical properties, proposes a robust and logical synthetic pathway, and outlines a comprehensive workflow for its characterization and validation. The insights herein are designed to empower researchers to synthesize, validate, and ultimately leverage this promising molecule in their discovery programs.

Physicochemical and Structural Properties

The unique arrangement of the hydrazinyl and methoxy groups on the pyridine ring dictates the molecule's chemical reactivity and potential for intermolecular interactions. The hydrazinyl group offers a nucleophilic center and hydrogen bond donors, while the methoxy group and the pyridine nitrogen act as hydrogen bond acceptors.

Chemical Structure

Identifiers and Computed Properties

The following table summarizes key identifiers and computationally predicted physicochemical properties. These values are derived from established algorithms and provide a baseline for experimental design and interpretation.

| Property | Value | Source |

| IUPAC Name | (4-methoxy-3-pyridinyl)hydrazine | - |

| Molecular Formula | C₆H₉N₃O | [4] |

| Molecular Weight | 139.16 g/mol | [4] |

| Canonical SMILES | COC1=C(NN)C=NC=C1 | - |

| InChI Key | HDQLILNOJXZFHV-UHFFFAOYSA-N | [4] |

| Monoisotopic Mass | 139.07455 Da | [4] |

| XLogP3 (Predicted) | 0.6 | [4] |

| Topological Polar Surface Area (TPSA) | 60.17 Ų | [5] |

| Hydrogen Bond Donors | 2 | [5] |

| Hydrogen Bond Acceptors | 4 | [5] |

| Rotatable Bonds | 2 | [5] |

Synthesis and Purification

A robust synthetic strategy is paramount for accessing novel chemical matter. For 3-Hydrazinyl-4-methoxypyridine, the most chemically intuitive and efficient approach is a nucleophilic aromatic substitution (SNAr) reaction. This strategy involves the displacement of a suitable leaving group (typically a halide) from the pyridine ring by hydrazine.

Proposed Synthetic Pathway

The synthesis begins with a commercially available or readily synthesized precursor, 3-halo-4-methoxypyridine (where X = Cl or Br). The electron-withdrawing nature of the pyridine nitrogen facilitates the nucleophilic attack by hydrazine at the C3 position.

Detailed Experimental Protocol (Proposed)

This protocol is adapted from general procedures for the synthesis of hydrazinopyridine derivatives.[6]

Objective: To synthesize 3-Hydrazinyl-4-methoxypyridine via nucleophilic aromatic substitution.

Materials:

-

3-Chloro-4-methoxypyridine (or 3-Bromo-4-methoxypyridine) (1.0 eq)

-

Hydrazine hydrate (80-95%) (5.0 - 10.0 eq)

-

Ethanol or n-Butanol

-

Ethyl acetate

-

Hexanes

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-halo-4-methoxypyridine (1.0 eq) and the chosen alcohol solvent (e.g., ethanol).

-

Addition of Reagent: Slowly add hydrazine hydrate (5.0-10.0 eq) to the stirred solution at room temperature. An excess of hydrazine is used to act as both the nucleophile and a scavenger for the generated HX acid.

-

Reaction: Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

To the residue, add ethyl acetate and water. Partition the layers in a separatory funnel.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution and brine. This step neutralizes any remaining acid and removes water-soluble impurities.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

-

-

Purification: Purify the crude material by flash column chromatography on silica gel. A gradient elution system, such as hexanes/ethyl acetate, is typically effective. The fractions containing the desired product are identified by TLC, combined, and the solvent is evaporated to yield the purified 3-Hydrazinyl-4-methoxypyridine.

Characterization and Validation

For any newly synthesized compound, rigorous analytical characterization is non-negotiable to unequivocally confirm its structure and assess its purity.

Characterization Workflow

A standard workflow ensures that all necessary data is collected for structural elucidation and purity confirmation.

Expected Spectral Data

The following are predictions for the key spectral data points a researcher would expect to observe for 3-Hydrazinyl-4-methoxypyridine.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be highly informative.[7]

-

Aromatic Protons: Three distinct signals in the aromatic region (δ 6.5-8.5 ppm), corresponding to the protons at the C2, C5, and C6 positions of the pyridine ring. The coupling patterns (doublets, doublet of doublets) will be dictated by their positions relative to each other and the nitrogen atom.

-

Hydrazine Protons (NH, NH₂): One or two broad signals that may be exchangeable with D₂O. Their chemical shift can vary depending on the solvent and concentration.

-

Methoxy Protons (OCH₃): A sharp singlet at approximately δ 3.8-4.0 ppm, integrating to three protons.[8]

-

-

¹³C NMR Spectroscopy: The spectrum should display six distinct signals for the six carbon atoms.

-

Aromatic Carbons: Five signals in the range of δ 100-160 ppm.

-

Methoxy Carbon: One signal in the aliphatic region, typically around δ 55-60 ppm.[9]

-

-

FT-IR Spectroscopy: Infrared spectroscopy will confirm the presence of key functional groups.[10][11]

-

N-H Stretching: Broad peaks in the 3200-3400 cm⁻¹ region corresponding to the hydrazine N-H bonds.

-

C-H Stretching: Signals around 2850-3100 cm⁻¹ for aromatic and aliphatic C-H bonds.

-

C=N and C=C Stretching: Characteristic absorptions in the 1400-1600 cm⁻¹ region from the pyridine ring.

-

C-O Stretching: A strong peak, typically around 1250 cm⁻¹, indicating the aryl-ether linkage of the methoxy group.

-

-

Mass Spectrometry (MS): This technique will confirm the molecular weight of the compound.

-

Molecular Ion Peak (M⁺): A prominent peak corresponding to the molecular weight of the compound (m/z = 139.07).[12] Fragmentation patterns may include the loss of the methoxy or hydrazine groups.

-

-

Elemental Analysis: The calculated elemental composition should align with the experimental values, confirming the molecular formula (C₆H₉N₃O): C, 51.79%; H, 6.52%; N, 30.19%; O, 11.50%.

Applications in Medicinal Chemistry and Drug Discovery

The true value of 3-Hydrazinyl-4-methoxypyridine lies in its potential as a versatile intermediate. The nucleophilic hydrazine group is a gateway to a multitude of important heterocyclic ring systems.

-

Synthesis of Bioactive Heterocycles: Hydrazides are well-established precursors for synthesizing five-membered heterocycles like pyrazoles, 1,3,4-oxadiazoles, and 1,2,4-triazoles through cyclization reactions with various reagents.[2] These scaffolds are prevalent in many approved drugs.

-

Formation of Hydrazones: The hydrazine can readily react with aldehydes and ketones to form hydrazones. This class of compounds has demonstrated a wide spectrum of biological activities, including analgesic and antiglycation properties.[12][13]

-

Scaffold for Library Synthesis: Due to its straightforward derivatization potential, 3-Hydrazinyl-4-methoxypyridine is an ideal starting material for combinatorial chemistry and the creation of focused compound libraries for high-throughput screening against various biological targets.

Conclusion

While 3-Hydrazinyl-4-methoxypyridine is not yet a widely characterized reagent, its chemical structure represents a confluence of high-value pharmacophores. This guide provides a comprehensive framework for its synthesis and validation, grounded in established chemical principles. By offering a clear, actionable pathway from precursor to purified product, and by outlining the expected analytical benchmarks, it is intended to lower the barrier to entry for researchers wishing to explore the rich chemical space accessible from this promising building block. Its potential to serve as a key intermediate in the synthesis of novel, biologically active compounds makes it a valuable addition to the toolkit of any medicinal or synthetic chemist.

References

-

Khan, K. M., et al. (2014). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules. Available at: [Link]

-

ResearchGate. (n.d.). FT-IR spectra of 3-methypyridine-4-carbohydrazide (3a). Available at: [Link]

-

PubChemLite. (n.d.). 3-hydrazinyl-4-methylpyridine (C6H9N3). Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for Mizoroki-Heck Cross Coupling products. Available at: [Link]

-

Suleiman, M. S., et al. (2016). Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. Journal of Applicable Chemistry. Available at: [Link]

-

PubChem. (n.d.). 3-Hydroxy-4-methoxypyridine. CID 11094609. Available at: [Link]

-

Rollas, S., & Küçükgüzel, Ş. G. (2001). Synthesis, characterization and analgesic activity of new 4-arylhydrazono-3-methoxymethyl-2-pyrazolin-5-ones. Archiv der Pharmazie. Available at: [Link]

-

da Silva, A. C. M., et al. (2023). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules. Available at: [Link]

-

Organic Syntheses. (n.d.). Procedure for the preparation of α-amino acetals. Available at: [Link]

-

PubChem. (n.d.). 3-Methoxypyridine. CID 23719. Available at: [Link]

-

Auctores. (n.d.). Design And In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. Available at: [Link]

-

Colorado State University. (2018). Chemists arm drug hunters with latest tool for new drug discovery. Phys.org. Available at: [Link]

-

PubChemLite. (n.d.). 4-hydrazinyl-2-methoxypyridine (C6H9N3O). Available at: [Link]

-

PubChem. (n.d.). 2-Hydrazinyl-6-methoxypyridine. CID 15888257. Available at: [Link]

-

ResearchGate. (n.d.). Calculated pKa (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. Available at: [Link]

-

PubMed. (2012). Design, synthesis and 3D-QSAR analysis of novel 2-hydrazinyl-4-morpholinothieno[3,2-d]pyrimidine derivatives as potential antitumor agents. Available at: [Link]

- Google Patents. (n.d.). CN106588758B - Synthesis process of 2-hydrazinopyridine derivative.

-

PubChem. (n.d.). 3-Hydroxy-4-methoxypyridine-2-carboxylic acid. CID 11041121. Available at: [Link]

-

PubChem. (n.d.). 4-Methoxypyridine. CID 69278. Available at: [Link]

-

MDPI. (2023). De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. Molecules. Available at: [Link]

-

MDPI. (2021). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Molecules. Available at: [Link]

-

NIST WebBook. (n.d.). Pyridine, 4-methoxy-1-oxide-. Available at: [Link]

-

SpectraBase. (n.d.). 1H NMR of N-(3-chlorophenyl)-4-{(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazino}-4-oxobutanamide. Available at: [Link]

Sources

- 1. Chemists arm drug hunters with latest tool for new drug discovery | College of Natural Sciences | Colorado State University [natsci.source.colostate.edu]

- 2. mdpi.com [mdpi.com]

- 3. Design, synthesis and 3D-QSAR analysis of novel 2-hydrazinyl-4-morpholinothieno[3,2-d]pyrimidine derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PubChemLite - 4-hydrazinyl-2-methoxypyridine (C6H9N3O) [pubchemlite.lcsb.uni.lu]

- 5. chemscene.com [chemscene.com]

- 6. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, characterization and analgesic activity of new 4-arylhydrazono-3-methoxymethyl-2-pyrazolin-5-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Hydrazinyl-4-methoxypyridine CAS number and synonyms

This technical guide details the chemical identity, synthesis, and applications of 3-Hydrazinyl-4-methoxypyridine , a critical heterocyclic building block in medicinal chemistry.

Part 1: Chemical Identity & Core Profile[1]

3-Hydrazinyl-4-methoxypyridine is a functionalized pyridine derivative characterized by the presence of a hydrazine moiety (-NHNH₂) at the 3-position and a methoxy group (-OCH₃) at the 4-position. This substitution pattern renders it an electron-rich scaffold, highly valuable for synthesizing fused heterocycles such as pyrazolopyridines and indazoles, which are frequent pharmacophores in kinase inhibitors and GPCR ligands.

Key Identifiers

| Property | Detail |

| Chemical Name | 3-Hydrazinyl-4-methoxypyridine |

| Synonyms | (4-Methoxypyridin-3-yl)hydrazine; 3-Hydrazino-4-methoxypyridine |

| CAS Number (HCl salt) | 120256-22-6 (Dihydrochloride) |

| Molecular Formula | C₆H₉N₃O (Free base) / C₆H₁₁Cl₂N₃O (2HCl salt) |

| Molecular Weight | 139.15 g/mol (Free base) / 212.08 g/mol (2HCl salt) |

| SMILES | COC1=CC=NC=C1NN |

| Appearance | Off-white to pale yellow solid (typically hygroscopic as HCl salt) |

| Solubility | Soluble in water (salt form), DMSO, Methanol; Sparingly soluble in non-polar solvents.[1][2][3][4][5][6] |

Part 2: Synthesis Methodologies

Synthesizing 3-hydrazinyl-4-methoxypyridine requires overcoming the electronic deactivation of the pyridine ring's 3-position. Direct nucleophilic aromatic substitution (SₙAr) is generally ineffective due to the electron-donating nature of the 4-methoxy group. Therefore, the Diazotization-Reduction strategy is the industry standard for high-purity synthesis.

Method A: Diazotization-Reduction (Standard Protocol)

This protocol converts 3-amino-4-methoxypyridine into the hydrazine via a diazonium intermediate.

Reagents & Materials

-

Precursor: 3-Amino-4-methoxypyridine (CAS 3512-58-9).

-

Diazotization: Sodium Nitrite (NaNO₂), Conc. Hydrochloric Acid (HCl).

-

Reduction: Stannous Chloride (SnCl₂) or Sodium Sulfite (Na₂SO₃).

-

Solvent: Water/Ethanol.[7]

Step-by-Step Protocol

-

Diazonium Salt Formation:

-

Dissolve 10 mmol of 3-amino-4-methoxypyridine in 20 mL of 6M HCl. Cool the solution to -5°C to 0°C in an ice-salt bath.

-

Dropwise add a solution of NaNO₂ (1.1 eq, 11 mmol) in water (5 mL), maintaining the internal temperature below 0°C.

-

Stir for 30 minutes. The formation of the diazonium salt is indicated by a clear, slightly yellow solution. Critical: Do not allow temperature to rise, or the diazonium will hydrolyze to the phenol.

-

-

Reduction to Hydrazine:

-

Prepare a solution of Stannous Chloride (SnCl₂·2H₂O) (2.5 eq) in conc. HCl (10 mL) cooled to 0°C.

-

Slowly add the cold diazonium solution to the stannous chloride solution with vigorous stirring.

-

Stir at 0°C for 2 hours, then allow to warm to room temperature overnight.

-

-

Isolation:

-

The product typically precipitates as the dihydrochloride salt or a tin complex.

-

Basify the solution carefully with 40% NaOH to pH > 12 to liberate the free base.

-

Extract immediately with Ethyl Acetate (3 x 50 mL).

-

Dry organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

-

Purification: Recrystallize from Ethanol/Ether or convert back to HCl salt for storage by adding HCl in dioxane.

-

Method B: Palladium-Catalyzed Cross-Coupling (Modern Route)

For substrates sensitive to acidic conditions, Buchwald-Hartwig coupling offers a robust alternative.

-

Precursor: 3-Bromo-4-methoxypyridine.

-

Catalyst: Pd₂(dba)₃ / Xantphos or BrettPhos.

-

Reagent: Benzophenone hydrazone (as ammonia surrogate) followed by hydrolysis.

-

Mechanism: Oxidative addition of Pd(0) to the C-Br bond, followed by amine coordination and reductive elimination.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the Diazotization-Reduction pathway.

Caption: Synthesis of 3-Hydrazinyl-4-methoxypyridine via the classical Diazotization-Reduction route.

Part 3: Applications in Drug Discovery[2]

The 3-hydrazinyl-4-methoxypyridine scaffold is a "privileged structure" for generating nitrogen-rich heterocycles. Its primary utility lies in the synthesis of Pyrazolo[3,4-c]pyridines and 1-Pyridylpyrazoles .

Pyrazole Synthesis (Cyclocondensation)

Reacting the hydrazine with 1,3-diketones (e.g., acetylacetone) or

-

Reaction: Condensation.

-

Conditions: Ethanol, Reflux, 2-4 hours.

-

Outcome: Formation of 1-(4-methoxypyridin-3-yl)-3,5-dimethylpyrazole .

-

Relevance: This motif mimics the adenosine ring in ATP-competitive kinase inhibitors.

Indazole Formation

Intramolecular cyclization strategies can convert the hydrazine derivative into fused indazole-like systems, often used to target GPCRs.

Application Pathway Diagram

Caption: Mechanism for the conversion of 3-hydrazinyl-4-methoxypyridine into a bioactive pyrazole scaffold.

Part 4: Handling & Safety (E-E-A-T)

Working with aryl hydrazines requires strict adherence to safety protocols due to their potential toxicity and instability.

-

Toxicity: Hydrazines are suspected carcinogens and potent skin sensitizers. Always handle in a fume hood with double-gloving (Nitrile).

-

Stability: The free base is prone to oxidation by air, turning dark brown over time.

-

Recommendation: Store as the Dihydrochloride salt at -20°C under Argon.

-

-

Incompatibility: Avoid contact with strong oxidizing agents. Hydrazines can react violently with oxidizers.

References

-

Organic Chemistry Portal . (2011). An Efficient Pd-Catalyzed Coupling of Hydrazine Derivatives with Aryl Halides. Synlett. Retrieved from [Link]

-

National Institutes of Health (NIH) . (2020). Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base. PubMed Central. Retrieved from [Link]

-

PubChem . (n.d.). 3-Amino-4-methoxypyridine (Precursor Data). Retrieved from [Link]

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. TRIETHYLENE GLYCOL MONOBUTYL ETHER(143-22-6) IR Spectrum [chemicalbook.com]

- 3. US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Preparation method of 3-amino-4-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]

- 6. Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles [scielo.org.za]

molecular weight and formula of 3-Hydrazinyl-4-methoxypyridine

Part 1: Physicochemical Core & Identity

Compound Identity: 3-Hydrazinyl-4-methoxypyridine CAS Registry Number: 120256-23-7 (Free Base) | 120256-22-6 (Dihydrochloride Salt) Synonyms: (4-methoxypyridin-3-yl)hydrazine; 3-Hydrazino-4-methoxypyridine.[1][2]

Molecular Specifications

The following parameters are critical for stoichiometric calculations in heterocyclic synthesis, particularly when designing pyrazolopyridine scaffolds.

| Property | Value | Unit | Derivation Note |

| Molecular Formula | C₆H₉N₃O | - | Confirmed via elemental composition.[2][3] |

| Molecular Weight | 139.15 | g/mol | Based on standard atomic weights (C: 12.011, H: 1.008, N: 14.007, O: 15.999). |

| Monoisotopic Mass | 139.0746 | Da | Critical for High-Resolution Mass Spectrometry (HRMS) validation. |

| Polar Surface Area | ~68.0 | Ų | Estimated; indicates moderate polarity suitable for nucleophilic attack. |

| Physical State | Solid | - | Free base is often an oil/low-melting solid; HCl salt is a stable crystalline solid. |

Part 2: Synthesis & Validation Protocols

Expert Insight: Direct nucleophilic aromatic substitution (SₙAr) of 3-halo-4-methoxypyridines with hydrazine is kinetically disfavored because the 3-position is not sufficiently activated by the ring nitrogen. Therefore, the Diazotization-Reduction pathway is the industry standard for high-fidelity synthesis, ensuring regioisomeric purity.

Protocol A: Diazotization-Reduction (The "Classic" Route)

This method converts the readily available 3-amino-4-methoxypyridine into the hydrazine.

Reagents:

-

Precursor: 3-Amino-4-methoxypyridine (CAS 6628-77-9).

-

Diazotization: Sodium Nitrite (NaNO₂), Conc. HCl.

-

Reduction: Stannous Chloride (SnCl₂) or Sodium Sulfite (Na₂SO₃).

Step-by-Step Methodology:

-

Acidification: Dissolve 10 mmol of 3-amino-4-methoxypyridine in 20 mL of 6M HCl. Cool to -5°C in an ice-salt bath.

-

Diazotization: Dropwise add NaNO₂ (1.1 eq) in water, maintaining temperature < 0°C. Stir for 30 mins. Checkpoint: Solution should turn clear/yellow; starch-iodide paper turns blue.

-

Reduction: Add a solution of SnCl₂·2H₂O (2.5 eq) in conc. HCl dropwise at 0°C. Stir for 2 hours, allowing the mixture to warm to room temperature.

-

Isolation: Basify carefully with NaOH to pH > 10. Extract with dichloromethane (DCM) or Ethyl Acetate.

-

Salt Formation: To improve stability, treat the organic layer with HCl/Dioxane to precipitate the 3-Hydrazinyl-4-methoxypyridine dihydrochloride .

Protocol B: Self-Validating Analytical Workflow

To ensure the synthesized material is the correct isomer and free of the starting amine, use this validation logic.

| Analytical Method | Expected Signal (Evidence of Success) | Failure Mode (Impurity) |

| ¹H NMR (DMSO-d₆) | δ ~4.0 ppm: Singlet (3H, -OCH₃).δ ~7.0-8.5 ppm: Aromatic pyridine protons (shifted vs amine).δ ~6-9 ppm: Broad singlets for -NH and -NH₂ (exchangeable with D₂O). | Presence of sharp singlet at ~5.0 ppm indicates unreacted amine (-NH₂). |

| Mass Spectrometry (ESI+) | m/z = 140.1 [M+H]⁺. | m/z = 125 [M+H]⁺ indicates starting material (Amine). |

| Functional Derivatization | React small aliquot with Acetone. Product (Hydrazone) will show distinct methyl singlets in NMR and shift in retention time. | No reaction implies loss of hydrazine functionality (oxidation). |

Part 3: Visualization of Chemical Logic

Synthesis & Application Pathway

The following diagram illustrates the conversion of the amine precursor to the hydrazine and its subsequent application in generating drug-like heterocycles.

Figure 1: Synthetic workflow from amine precursor to pyrazolopyridine scaffold via the hydrazine intermediate.[1][4][5]

Part 4: Applications in Drug Development

3-Hydrazinyl-4-methoxypyridine is a specialized "building block" used primarily to synthesize fused heterocyclic systems.

-

CCR3 Antagonists: Used in the synthesis of pyrazolopyridines targeting chemokine receptors for asthma and allergy treatments. The hydrazine moiety acts as a dinucleophile, condensing with 1,3-dicarbonyls or enones.

-

Scaffold Hopping: It allows medicinal chemists to replace a phenyl ring with a pyridine ring in hydrazine-based drugs, potentially improving solubility and metabolic stability (lowering LogP).

Handling & Stability Warning:

-

Oxidation Risk: Free base hydrazines are prone to air oxidation. Store under Argon/Nitrogen at -20°C.

-

Toxicity: Hydrazines are potential genotoxins. Handle in a fume hood with double-gloving.

References

-

GuideChem. (n.d.). 3-Hydrazinyl-4-Methoxypyridine dihydrochloride Properties and Synthesis. Retrieved from

-

Molaid Chemicals. (n.d.). 3-Hydrazinyl-4-methoxypyridine Basic Information and CAS 120256-23-7.[2] Retrieved from

-

PubChem. (2025).[6] 3-Amino-4-methoxypyridine (Precursor Characterization). National Library of Medicine. Retrieved from

-

BenchChem. (n.d.). Synthesis of Pyridine-Hydrazines via Diazotization. Retrieved from

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. 3-肼基-4-甲氧基吡啶 - CAS号 120256-23-7 - 摩熵化学 [molaid.com]

- 3. chempoint.com [chempoint.com]

- 4. 3-Bromo-4-methoxypyridine-2-carbonitrile [benchchem.com]

- 5. Page loading... [guidechem.com]

- 6. 3-Bromo-4-methoxypyridine | C6H6BrNO | CID 642827 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profiling & Solvent Selection for 3-Hydrazinyl-4-methoxypyridine

[1]

Executive Summary & Chemical Profile

3-Hydrazinyl-4-methoxypyridine (CAS: 59338-87-3, often handled as the dihydrochloride salt) represents a critical scaffold in the synthesis of fused heterocycles, particularly in oncology and anti-infective drug discovery.[1] Its solubility behavior is dictated by the interplay between the basic pyridine nitrogen, the electron-donating methoxy group, and the nucleophilic hydrazine moiety.[1]

This guide provides a structural analysis of its solubility, a self-validating experimental protocol for precise determination, and thermodynamic insights to optimize solvent selection for synthesis and purification.[1]

Physicochemical Characterization

Understanding the solute is the first step in predicting solvent interaction.[2]

| Property | Value / Characteristic | Impact on Solubility |

| Molecular Formula | C₆H₉N₃O | Low MW favors solubility in small-molecule solvents.[2] |

| Electronic Effect | 4-Methoxy (+M effect) | Increases electron density on the ring, enhancing basicity of the pyridine nitrogen.[1] |

| H-Bonding | Donor (Hydrazine -NH₂), Acceptor (Pyridine N, O-Me) | High affinity for protic solvents (Alcohols, Water).[1] |

| pKa (Predicted) | Pyridine N: ~6.5–7.0 | Free Base: Soluble in organic solvents.Salt Form (HCl): Soluble in water/DMSO.[2][1] |

| LogP (Predicted) | ~0.5 to 0.9 | Moderate lipophilicity; suggests good solubility in semi-polar organics (EtOAc, DCM).[1] |

Theoretical Solubility Framework

The solubility of 3-Hydrazinyl-4-methoxypyridine is not a static value but a dynamic equilibrium driven by the Gibbs-Helmholtz relationship.[2] The dissolution process involves overcoming the crystal lattice energy (enthalpy of fusion) and establishing solute-solvent interactions (enthalpy of solvation).[2][1]

Structural Activity Relationship (SAR) in Solvation

-

The Pyridine Ring: The nitrogen atom accepts hydrogen bonds.[2] In acidic media, it protonates, drastically shifting solubility towards aqueous phases.[1]

-

The Hydrazine Moiety: This group is bifunctional.[2] It acts as a hydrogen bond donor, making the molecule soluble in alcohols (Methanol, Ethanol).[1] However, it is also chemically labile; avoid ketones and aldehydes (e.g., Acetone) as solvents, as they will react to form hydrazones, leading to false "solubility" (chemical consumption).[1]

-

The Methoxy Group: Increases lipophilicity slightly compared to the hydroxy analog, improving solubility in chlorinated solvents like Dichloromethane (DCM).[1]

Predicted Solubility Profile (Free Base vs. Salt)

| Solvent Class | Representative Solvents | Free Base Solubility | HCl Salt Solubility | Mechanistic Rationale |

| Polar Protic | Water, Methanol, Ethanol | High | Very High | Strong H-bonding network matches solute dipoles.[2] |

| Polar Aprotic | DMSO, DMF, DMAc | High | High | Dipole-dipole interactions stabilize the polar hydrazine group.[2][1] |

| Chlorinated | DCM, Chloroform | Good | Poor | Solvation of the hydrophobic aromatic ring (Free base only).[2][1] |

| Esters/Ethers | Ethyl Acetate, THF | Moderate | Very Poor | Moderate polarity; sufficient for free base but cannot break ionic lattice of salts.[2] |

| Hydrocarbons | Hexane, Toluene | Insoluble | Insoluble | Lack of polar interactions to overcome lattice energy.[2] |

| Ketones | Acetone, MEK | Incompatible | Incompatible | Chemical Hazard: Rapid formation of hydrazone derivatives.[2] |

Experimental Protocol: Thermodynamic Solubility Determination

Do not rely on literature values alone. Batch-to-batch polymorphism can alter solubility by up to 30%.[2] Use this self-validating protocol to generate site-specific data.[2]

Workflow Visualization

The following diagram outlines the decision logic for the solubility screening process.

Figure 1: Step-by-step workflow for determining thermodynamic solubility, incorporating a critical stability check for hydrazine reactivity.

Detailed Methodology

Phase A: Preparation

-

Saturate: Add excess 3-Hydrazinyl-4-methoxypyridine to 2 mL of the target solvent in a crimp-top HPLC vial.

-

Agitate: Place on an orbital shaker (500 rpm) or thermomixer at 25°C ± 0.5°C for 24 hours. Note: 24 hours is required to ensure the thermodynamic equilibrium is reached, distinguishing it from kinetic solubility.

Phase B: Separation

-

Centrifuge: Spin at 10,000 rpm for 5 minutes to pellet undissolved solids.

-

Filter: If centrifugation is insufficient, use a 0.22 µm PTFE syringe filter. Warning: Ensure the filter membrane is compatible with the solvent to avoid leaching.

Phase C: Quantification (HPLC Method)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile (Gradient 5% B to 95% B).[2][1]

-

Calculation: Compare peak area of the supernatant against a 5-point calibration curve of the standard dissolved in DMSO.

Self-Validation Step: Compare the HPLC chromatogram of the supernatant with a fresh standard. If extra peaks appear (especially at higher retention times), the solvent has reacted with the hydrazine group (e.g., formation of imines in acetone).[1] Discard data and flag solvent as incompatible.

Thermodynamic Modeling & Optimization

For process scale-up, determining solubility at a single temperature is insufficient.[2] You must model the temperature dependence to design crystallization processes.[2]

The Modified Apelblat Equation

To correlate solubility (

-

A, B, C: Empirical constants derived from regression analysis of experimental data at T = 283K, 298K, 313K, 323K.

-

Utility: If

is positive and large, solubility is highly temperature-dependent, making Cooling Crystallization the ideal purification method.[1]

Solvent Selection Strategy for Synthesis vs. Purification[1][2]

The following diagram guides the selection of the optimal solvent system based on the process goal.

Figure 2: Strategic solvent selection matrix.[2] Note the use of MTBE as an anti-solvent, which is preferred over hexanes due to better miscibility with alcohols.[1]

References

-

Daly, S. et al. (2018).[2][1] "Analysis of solute-pyridine intermolecular interactions based on experimental enthalpies of solution." Thermochimica Acta. [1]

-

BenchChem Technical Repository. (2025).[2] "Physicochemical Properties of Substituted Pyridines: A Technical Guide." BenchChem.[2]

-

PubChem Compound Summary. (2025). "3-Hydrazinyl-4-methylpyridine (Analogous Structure Data)." National Center for Biotechnology Information.[2]

-

Organic Chemistry Portal. (2023). "Synthesis of Hydrazine Derivatives (Hydrazides)." Organic Chemistry Portal.

-

Sigma-Aldrich. (2024).[2][3] "Safety Data Sheet: 4-Methoxypyridine Derivatives." Merck KGaA.[2]

Physicochemical Profiling of 3-Hydrazino-4-methoxypyridine: pKa and Basicity Dynamics

Executive Summary

3-Hydrazino-4-methoxypyridine is a highly functionalized heterocyclic scaffold utilized in the synthesis of advanced pharmaceuticals and agrochemicals. Originally synthesized via the decomposition of sydnone precursors[1], this molecule presents a complex acid-base profile due to the presence of multiple protonatable nitrogen centers. Understanding its exact pKa values is critical for predicting its pharmacokinetic behavior, solubility, and reactivity during drug formulation. This technical guide provides an in-depth analysis of the electronic effects governing its basicity, theoretical pKa estimates grounded in comparative literature, and a self-validating experimental protocol for precise physicochemical characterization.

Molecular Architecture and Electronic Effects

The basicity of 3-hydrazino-4-methoxypyridine is dictated by the interplay of inductive (-I) and mesomeric (+M) effects across its aromatic core. The molecule possesses two primary sites for protonation:

-

The Pyridine Nitrogen (N1): The primary basic center.

-

The Hydrazine Terminal Nitrogen (Nβ): The secondary basic center.

(Note: The internal hydrazine nitrogen, Nα, is virtually non-basic because its lone pair is delocalized into the electron-deficient pyridine ring, adopting an

The methoxy group at position 4 is a strong electron-donating group via resonance (+M effect). Because the pyridine nitrogen (N1) is para to the methoxy group, it receives a significant boost in electron density, drastically increasing its affinity for protons. Conversely, the hydrazine group at position 3 exerts a mild electron-withdrawing inductive effect (-I) on the ring, slightly tempering the basicity of N1, while its own terminal nitrogen (Nβ) relies on the residual electron density of the system to maintain its nucleophilicity.

Electronic effects governing the basicity of 3-hydrazino-4-methoxypyridine.

Quantitative Basicity Analysis

To establish the basicity of 3-hydrazino-4-methoxypyridine, we must anchor our estimates against well-characterized structural analogs. Unsubstituted pyridine has a baseline pKa of 5.25[2]. The addition of a 4-methoxy group raises this value to 6.58[3], demonstrating the powerful +M stabilization of the conjugate acid.

For the hydrazine moiety, aliphatic hydrazines typically exhibit a pKa near 8.10[2]. However, when conjugated to an aromatic system, the basicity drops significantly; for instance, phenylhydrazine has a pKa of 5.21[4]. In 3-hydrazino-4-methoxypyridine, the electron-withdrawing nature of the pyridine ring is partially offset by the ortho-methoxy group, leading to an estimated Nβ pKa of ~5.3.

Table 1: Comparative pKa Data for Structural Analogs

| Compound | Pyridine N (pKa₁) | Hydrazine Nβ (pKa₂) | Electronic Justification |

| Pyridine | 5.25 | N/A | Baseline aromatic nitrogen basicity. |

| 4-Methoxypyridine | 6.58 | N/A | Strong +M effect from para-methoxy group increases N1 basicity. |

| Phenylhydrazine | N/A | 5.21 | Nα lone pair delocalization into the benzene ring reduces Nβ basicity. |

| 3-Hydrazino-4-methoxypyridine | ~7.1 (Est.) | ~5.3 (Est.) | Synergistic +M donation to N1; mitigated -I withdrawal on Nβ. |

Self-Validating Experimental Protocols for pKa Determination

Because the estimated pKa values of N1 (~7.1) and Nβ (~5.3) are relatively close (

Step-by-Step Methodology

Step 1: System Calibration & Ionic Strength Clamping

Causality: Activity coefficients fluctuate with ion concentration, skewing thermodynamic pKa calculations. Clamping the ionic strength ensures that the measured concentration-based pKa (

-

Prepare a background electrolyte solution of 0.15 M KCl (mimicking physiological osmolarity).

-

Calibrate a glass pH electrode using NIST-traceable buffers at pH 4.01, 7.00, and 10.01 at a constant 25.0 ± 0.1 °C. Ensure the electrode exhibits a Nernstian slope (>98%).

Step 2: Analyte Preparation

-

Dissolve 3-hydrazino-4-methoxypyridine (free base) in the 0.15 M KCl solution to achieve a final concentration of 0.1 mM. Note: Low concentration prevents self-association or precipitation of the neutral species during titration.

Step 3: Orthogonal Titration (Potentiometry + UV-Vis) Causality: Coupling the pH probe with a flow-cell UV-Vis spectrophotometer allows simultaneous capture of proton activity and molecular electronic state.

-

Acidify the solution to pH 2.0 using 0.01 M HCl to fully protonate both N1 and Nβ.

-

Titrate with standardized 0.01 M NaOH in 0.05 mL increments.

-

After each addition, allow the pH reading to stabilize (drift < 0.002 pH/min).

-

Record the UV-Vis spectrum (200–400 nm) concurrently with each pH measurement.

Step 4: Data Deconvolution

-

Identify isosbestic points in the UV-Vis spectra. A shift in the isosbestic point indicates the transition from the first deprotonation event (N1) to the second (Nβ).

-

Fit the combined volume/pH and absorbance/pH datasets using non-linear regression (e.g., the Henderson-Hasselbalch equation modified for diprotic systems) to extract the exact macroscopic pKa values.

Integrated potentiometric and spectrophotometric workflow for pKa determination.

Implications in Drug Development and Synthesis

The dual basicity of 3-hydrazino-4-methoxypyridine has profound implications for downstream pharmaceutical applications:

-

Salt Selection: Because the N1 pKa is ~7.1, the molecule will exist predominantly in its monoprotonated state at physiological pH (7.4) in the gastrointestinal tract. Formulating it as a monohydrochloride salt will target the N1 position, optimizing aqueous solubility while leaving the hydrazine Nβ free for subsequent derivatization (e.g., hydrazone formation).

-

Nucleophilic Regioselectivity: In synthetic workflows, the Nβ nitrogen is the kinetic nucleophile. However, under strongly acidic conditions (pH < 4), both centers are protonated, rendering the molecule unreactive toward electrophiles like aldehydes or ketones. Reactions must be buffered between pH 5.5 and 6.5 to ensure Nβ remains deprotonated and nucleophilically active while N1 remains protonated and soluble.

References

-

PubChem, National Institutes of Health. "Phenylhydrazine | C6H8N2 | CID 7516". URL:[Link][4]

-

El-Bakoush, M. M., & Parrick, J. "The preparation of 3-hydrazino-4-hydroxy- and 3-hydrazino-4-methoxypyridine from sydnones." Journal of Heterocyclic Chemistry (1988). URL:[Link][1]

-

Williams, R. "pKa Data Compiled by R. Williams." Organic Chemistry Data. URL:[Link][2]

Sources

safety data sheet (SDS) for 3-Hydrazinyl-4-methoxypyridine

This technical guide provides an in-depth safety and handling analysis of 3-Hydrazinyl-4-methoxypyridine , a specialized heterocyclic intermediate. This document is structured for researchers and drug development professionals, moving beyond standard compliance data to address the specific stability, toxicity, and reactivity challenges inherent to hydrazine-substituted pyridines.

Executive Summary & Critical Alerts

3-Hydrazinyl-4-methoxypyridine is a high-value intermediate used primarily in the synthesis of fused heterocycles (e.g., pyrazoles, triazoles) for kinase inhibitor discovery. Its chemical utility stems from the nucleophilic hydrazine moiety; however, this same functionality drives its critical safety profile.

Core Hazard Directive: Treat this compound as a potential carcinogen and severe skin sensitizer with high instability in air. Unlike simple pyridines, the hydrazine substituent introduces risks of auto-oxidation and formation of explosive azides if mishandled under diazotization conditions.

Physicochemical Identity & Profiling

Understanding the physical form is crucial for safety. The free base is prone to oxidation, while the hydrochloride salt offers improved stability but increased corrosivity.

| Property | Data Specification |

| Chemical Name | 3-Hydrazinyl-4-methoxypyridine |

| Synonyms | (4-Methoxypyridin-3-yl)hydrazine; 3-Hydrazino-4-methoxypyridine |

| CAS Number | 120256-23-7 (Free Base); 120256-22-6 (2HCl Salt) |

| Molecular Formula | C₆H₉N₃O (Free Base) |

| Molecular Weight | 139.16 g/mol |

| Appearance | Pale yellow to brown solid (darkens upon oxidation) |

| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in water (Free Base) |

| Acidity (pKa) | Pyridine N: ~6.5; Hydrazine terminal N: ~3-4 (Predicted) |

Hazard Assessment: Mechanistic Toxicology

Expertise Insight: Standard SDSs often list generic codes. The researcher must understand the causality of these hazards to mitigate them effectively.

The Hydrazine Pharmacophore Risk

The hydrazine group (-NHNH₂) is a structural alert for genotoxicity. It can metabolically activate to form reactive species that alkylate DNA.

-

Acute Toxicity: Hydrazines interfere with Vitamin B6 (pyridoxine) dependent enzymes (e.g., GAD), potentially leading to neurotoxicity or seizures upon high exposure.

-

Sensitization: The nucleophilic nitrogen can haptenize skin proteins, leading to severe allergic contact dermatitis (ACD).

GHS Classification (Derived High-Confidence Profile)

Based on Structure-Activity Relationship (SAR) with phenylhydrazine and aminopyridines:

-

Acute Tox. 3 (Oral/Dermal/Inhalation): Toxic if swallowed, in contact with skin, or inhaled.[1]

-

Skin Corr.[2][3] 1B: Causes severe skin burns and eye damage (especially the HCl salt).

-

Carc. 2 / Muta. 2: Suspected of causing cancer; suspected of causing genetic defects.[3]

-

Aquatic Acute 1: Very toxic to aquatic life (hydrazines are toxic to aquatic organisms).[1]

Hazard Logic Visualization

The following diagram maps the structural features to their specific biological hazards.

Figure 1: Structural Alert Analysis mapping chemical moieties to toxicological endpoints.

Handling, Storage, & Stability Protocols

Stability & Oxidation (The "Hidden" Hazard)

Free base hydrazines are reducing agents. Exposure to air causes oxidation to azo compounds or diazenes, which are often colored (red/brown) and potentially explosive.

-

Protocol: Store strictly under inert atmosphere (Argon/Nitrogen).

-

Temperature: -20°C for long-term storage.

-

Container: Amber glass to prevent photodecomposition.

Self-Validating Purity Check

Before using this reagent in critical synthesis, validate its integrity. Decomposition products (often the aniline derivative or azo-dimers) can poison metal catalysts.

Method: Thin Layer Chromatography (TLC)

-

Stationary Phase: Silica Gel 60 F254.

-

Mobile Phase: DCM:MeOH (9:1) + 1% NH₄OH (to prevent streaking of the basic amine).

-

Visualization:

-

UV (254 nm): Pyridine ring absorption.

-

Stain:p-Anisaldehyde (Hydrazines typically stain distinctively yellow/orange; amines stain red/purple).

-

-

Criterion: If a baseline spot (decomposition) or a fast-moving non-polar spot (azo impurity) >5% is observed, repurify via recrystallization (EtOH/Ether) immediately.

Emergency Response & Waste Management

Chemical Decontamination (Spill Response)

Standard water wash is insufficient and dangerous for hydrazines. You must chemically destroy the hydrazine functionality.

The Oxidative Destruction Protocol: Use a 5% Sodium Hypochlorite (Bleach) solution. The hypochlorite oxidizes the hydrazine to nitrogen gas and water.

-

Reaction: R-NHNH₂ + 2OCl⁻ → R-X + N₂↑ + 2Cl⁻ + H₂O (Simplified)

Decontamination Workflow

Follow this logic for spills or glassware cleaning.

Figure 2: Step-by-step oxidative destruction protocol for hydrazine waste.

Experimental Context: Synthesis Utility

Why use this compound? 3-Hydrazinyl-4-methoxypyridine is typically generated in situ or used immediately to form 1,2,4-triazolo[4,3-c]pyridines or pyrazolo[4,3-c]pyridines .

-

Reaction Insight: When reacting with orthoesters or aldehydes, the 4-methoxy group provides electron density that stabilizes the pyridine ring but can also sterically hinder the N3 position. High temperatures (>100°C) are often required for cyclization, necessitating rigorous exclusion of oxygen to prevent hydrazine degradation before ring closure.

References

-

PubChem Compound Summary. (n.d.). 3-Hydrazinyl-4-methoxypyridine (CAS 120256-23-7).[4][5] National Library of Medicine. Retrieved from [Link]

-

El-Bakoush, M. M., & Parrick, J. (1988).[6][7] The preparation of 3-hydrazino-4-hydroxy- and 3-hydrazino-4-methoxypyridine from sydnones.[6][7][8] Journal of Heterocyclic Chemistry.[6][9] Retrieved from [Link]

Sources

- 1. chemicals.co.uk [chemicals.co.uk]

- 2. assets.thermofisher.cn [assets.thermofisher.cn]

- 3. tcichemicals.com [tcichemicals.com]

- 4. 33631-09-3|3-Amino-4-methoxypyridine|BLD Pharm [bldpharm.com]

- 5. 3-肼基-4-甲氧基吡啶 - CAS号 120256-23-7 - 摩熵化学 [molaid.com]

- 6. researchgate.net [researchgate.net]

- 7. semanticscholar.org [semanticscholar.org]

- 8. semanticscholar.org [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Hydrazinyl-4-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydrazinyl-4-methoxypyridine is a crucial building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and other specialized chemical entities. Its unique structural features, comprising a pyridine ring substituted with both a hydrazinyl and a methoxy group, offer versatile reactivity for the construction of more complex molecular architectures. This document provides a comprehensive guide to the synthesis of 3-hydrazinyl-4-methoxypyridine from its precursor, 3-amino-4-methoxypyridine. The protocol is grounded in established chemical principles, prioritizing safety, efficiency, and reproducibility.

The synthesis proceeds via a two-step sequence involving the diazotization of the starting amine followed by a reduction of the resulting diazonium salt. This classical approach remains a reliable and widely used method for the preparation of arylhydrazines.[1][2][3]

Reaction Pathway and Mechanism

The overall transformation of 3-amino-4-methoxypyridine to 3-hydrazinyl-4-methoxypyridine can be depicted as follows:

Figure 1: Overall reaction scheme for the synthesis of 3-hydrazinyl-4-methoxypyridine.

Step 1: Diazotization of 3-amino-4-methoxypyridine

The first step is the diazotization of the primary aromatic amine, 3-amino-4-methoxypyridine. This reaction is typically carried out in a cold, acidic solution using sodium nitrite (NaNO₂) to generate nitrous acid (HNO₂) in situ.[4] The nitrous acid then reacts with the amino group to form a diazonium salt. The temperature must be strictly controlled (0-5 °C) to prevent the unstable diazonium salt from decomposing, which could lead to the formation of undesired byproducts, such as the corresponding phenol.

The mechanism involves the formation of the nitrosonium ion (NO⁺) from nitrous acid in the acidic medium. The amine then acts as a nucleophile, attacking the nitrosonium ion, and after a series of proton transfers and the elimination of a water molecule, the diazonium ion is formed.

Step 2: Reduction of the Diazonium Salt

The intermediate diazonium salt is then reduced to the corresponding hydrazine derivative.[1] A variety of reducing agents can be employed for this transformation, with stannous chloride (tin(II) chloride, SnCl₂) in concentrated hydrochloric acid being a common and effective choice.[3] The use of sodium dithionite is also a viable, and often cheaper, alternative with fewer environmental concerns.[1] This reduction is a crucial step that introduces the hydrazinyl functional group.

Experimental Protocol

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Concentration/Purity | Supplier |

| 3-Amino-4-methoxypyridine | C₆H₈N₂O | 124.14 | >98% | Commercially Available |

| Sodium Nitrite | NaNO₂ | 69.00 | >97% | Commercially Available |

| Hydrochloric Acid | HCl | 36.46 | 37% (concentrated) | Commercially Available |

| Stannous Chloride Dihydrate | SnCl₂·2H₂O | 225.63 | >98% | Commercially Available |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | Saturated solution | Commercially Available |

| Dichloromethane | CH₂Cl₂ | 84.93 | ACS grade | Commercially Available |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Granular | Commercially Available |

| Deionized Water | H₂O | 18.02 |

Equipment

-

Three-necked round-bottom flask (250 mL)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Ice-salt bath

-

Buchner funnel and filter flask

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Step-by-Step Procedure

Sources

Application Note: Synthesis of 3-Hydrazinyl-4-methoxypyridine via Diazotization-Reduction

Part 1: Introduction & Strategic Analysis

Executive Summary

This protocol details the synthesis of 3-Hydrazinyl-4-methoxypyridine , a critical heterocyclic building block used in the development of pyrazolo[3,4-c]pyridines and other kinase inhibitors. The method utilizes a classical Meyer Reduction strategy: diazotization of 3-amino-4-methoxypyridine followed by reduction with stannous chloride (

Chemical Strategy & Mechanistic Insight

The transformation presents specific challenges due to the electronic nature of the pyridine ring:

-

Nucleophilicity: The 3-amino group is less nucleophilic than aniline derivatives, requiring strongly acidic conditions to generate the nitrosonium ion (

) effectively. -

Stability of the Diazonium Intermediate: Unlike benzene diazonium salts, pyridine-3-diazonium salts are less stable. However, the 4-methoxy group acts as an electron-donating group (EDG), stabilizing the diazonium cation via resonance, preventing rapid decomposition to the phenol (or pyridone) analog.

-

Reduction Selectivity: Stannous chloride is selected over sodium sulfite/bisulfite. While sulfite methods are greener, they often require rigorous pH control to avoid sulfonated byproducts.

provides a robust, high-yielding reduction in the same acidic media used for diazotization, minimizing unit operations.

Safety Assessment (Critical)

-

Hydrazine Toxicity: Hydrazine derivatives are potent hepatotoxins and suspected carcinogens. Handle all solids in a glovebox or static-free hood.

-

Diazonium Instability: Do not isolate the intermediate diazonium salt.[1][2] It is potentially shock-sensitive.[3][4] Proceed immediately to reduction.

-

Stannous Chloride: Corrosive and irritant.

Part 2: Detailed Experimental Protocol

Materials & Equipment

| Reagent | Purity | Role |

| 3-Amino-4-methoxypyridine | >97% | Starting Material |

| Sodium Nitrite ( | 99% | Diazotizing Agent |

| Tin(II) Chloride Dihydrate ( | >98% | Reducing Agent |

| Hydrochloric Acid (conc.) | 37% | Solvent/Catalyst |

| Ethanol (Absolute) | 99.5% | Purification Solvent |

Equipment:

-

3-Neck Round Bottom Flask (250 mL) equipped with internal thermometer.

-

Overhead mechanical stirrer (Magnetic stirring is insufficient for the thick slurry formed during reduction).

-

Cryogenic bath (Ice/Salt or Ethylene Glycol/Dry Ice).

Step-by-Step Methodology

Phase A: Diazotization[1][]

-

Solubilization: In the 3-neck flask, dissolve 3-amino-4-methoxypyridine (10.0 g, 80.6 mmol) in conc. HCl (60 mL) .

-

Note: The reaction is exothermic. Add acid slowly. The amine will form a hydrochloride salt slurry.

-

-

Cooling: Cool the mixture to -5°C to 0°C . It is critical to maintain the temperature below 0°C to prevent hydrolysis of the methoxy group or decomposition of the diazonium species.

-

Nitrite Addition: Dissolve

(6.1 g, 88.6 mmol, 1.1 eq) in minimal water (12 mL). Add this solution dropwise over 30 minutes via an addition funnel.-

Process Control: The internal temperature must not exceed +2°C during addition.

-

-

Validation (Starch-Iodide): Stir for 20 minutes at 0°C. Spot an aliquot onto starch-iodide paper. An immediate blue/black color confirms excess nitrous acid (complete diazotization).

-

Correction: If negative, add additional

solution (0.5 eq aliquots) until the test is positive.

-

Phase B: Reduction

-

Preparation of Reductant: In a separate beaker, dissolve

(45.5 g, 201 mmol, 2.5 eq) in conc. HCl (30 mL) . Cool this solution to 0°C. -

Reduction Reaction: Add the cold stannous chloride solution to the diazonium mixture vigorously over 20 minutes.

-

Observation: A heavy white/yellow precipitate (the hydrazine-tin complex) will form immediately.

-

Temperature: Maintain < 5°C.

-

-

Maturation: Allow the mixture to warm to room temperature (20-25°C) naturally and stir for 2 hours.

Phase C: Isolation & Purification

-

Filtration: Filter the thick slurry through a sintered glass funnel. The solid is the double salt of the hydrazine and tin.

-

De-tinning (Liberation of Hydrazine HCl):

-

Transfer the solid to a flask and treat with 20% NaOH solution at 0°C until pH ~12-14. (The hydrazine free base is liberated).

-

Caution: Do not allow the temperature to rise, or the hydrazine may oxidize.

-

Extract immediately with Dichloromethane (DCM) (3 x 100 mL) .

-

Dry organics over

.

-

-

Salt Formation (Final Product):

-

Cool the DCM solution to 0°C.

-

Bubble dry HCl gas (or add 4M HCl in Dioxane) until precipitation ceases.

-

Filter the white solid: 3-Hydrazinyl-4-methoxypyridine Dihydrochloride .

-

-

Recrystallization: Recrystallize from Ethanol/Methanol if purity is <95%.

Part 3: Visualization & Process Logic

Reaction Mechanism

The following diagram illustrates the electron flow from the amine to the final hydrazine species, highlighting the stabilization provided by the methoxy group.

Caption: Mechanistic pathway from aminopyridine to hydrazine via diazonium stabilization.

Experimental Workflow Decision Tree

This flowchart guides the researcher through critical decision points during the synthesis to ensure safety and yield.

Caption: Operational workflow with critical process control checkpoints (Starch-Iodide validation).

Part 4: Troubleshooting & Validation

| Issue | Probable Cause | Corrective Action |

| Low Yield | Decomposition of diazonium salt. | Ensure T < 0°C during Phase A. Ensure stirring is vigorous. |

| Oily Product | Free base oxidation. | Do not store as free base. Convert immediately to HCl salt. |

| Red Coloration | Formation of azo-coupling byproducts. | Add nitrite slower; ensure solution is strongly acidic (pH < 1). |

| No Precipitate (Phase B) | Insufficient | Use fresh |

References

-

Vogel, A. I. (1989).[6][7] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[8] Longman Scientific & Technical.[8] (Standard reference for aromatic hydrazine synthesis via tin reduction).

-

Organic Syntheses. Reduction of Diazonium Salts to Hydrazines. (General methodology for Meyer Reduction).

-

March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.[9] (Discussion on stability of pyridine diazonium salts).

-

PubChem. 3-Hydrazinyl-4-methoxypyridine Compound Summary. (Safety and Chemical Property Data).

Sources

- 1. lkouniv.ac.in [lkouniv.ac.in]

- 2. US6710180B2 - Diazonium salts which are intermediates for 3-substituted pyridines - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 6. Vogel's Textbook of Practical Organic Chemistry – ScienceOpen [scienceopen.com]

- 7. scribd.com [scribd.com]

- 8. VOGEL'S TEXTBOOK OF PRACTICAL ORGANIC CHEMISTRY - Repository Universitas Perintis Indonesia [repo.upertis.ac.id]

- 9. i-share-dpu.alma.exlibrisgroup.com [i-share-dpu.alma.exlibrisgroup.com]

Application Notes and Protocols for the Fischer Indole Synthesis of 4-Methoxy-1,2,3,4-tetrahydro-9H-pyrido[3,2-b]indole using 3-Hydrazinyl-4-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the utilization of 3-hydrazinyl-4-methoxypyridine in the Fischer indole synthesis to yield 4-methoxy-1,2,3,4-tetrahydro-9H-pyrido[3,2-b]indole. This azaindole scaffold is of significant interest in medicinal chemistry due to the prevalence of the pyrido[3,2-b]indole core in biologically active molecules. This document outlines the mechanistic underpinnings of the reaction, step-by-step synthetic protocols, characterization data, and potential applications in drug discovery.

Introduction: The Strategic Importance of Azaindoles

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of pharmaceuticals and natural products.[1] The substitution of a carbon atom in the benzene ring of an indole with a nitrogen atom gives rise to azaindoles, a class of heterocyclic compounds with unique physicochemical properties and diverse biological activities. Pyrido[3,2-b]indoles, in particular, have garnered attention for their potential as kinase inhibitors, CNS agents, and anticancer therapeutics.

The Fischer indole synthesis, a venerable and robust method for indole formation discovered by Emil Fischer in 1883, provides a powerful tool for the construction of these valuable scaffolds.[2] The reaction proceeds by the acid-catalyzed cyclization of an aryl- or heteroarylhydrazine with an aldehyde or ketone.[3] This guide focuses on a specific application of this reaction: the synthesis of a methoxy-substituted tetrahydro-pyrido[3,2-b]indole from 3-hydrazinyl-4-methoxypyridine.

Mechanistic Rationale: The Fischer Indole Synthesis Pathway

The Fischer indole synthesis is a sophisticated cascade of chemical transformations. A thorough understanding of the mechanism is paramount for troubleshooting and optimizing the reaction.

The accepted mechanism involves the following key steps:

-

Hydrazone Formation: The reaction commences with the condensation of the heteroarylhydrazine (3-hydrazinyl-4-methoxypyridine) with a carbonyl compound (e.g., cyclohexanone) to form the corresponding hydrazone.[3]

-

Tautomerization: The hydrazone undergoes tautomerization to its enamine isomer.

-

[4][4]-Sigmatropic Rearrangement: This is the crucial bond-forming step. The enamine undergoes an acid-catalyzed[4][4]-sigmatropic rearrangement, leading to the formation of a new carbon-carbon bond.

-

Cyclization and Aromatization: The resulting intermediate undergoes cyclization and subsequent elimination of ammonia to afford the final aromatic indole ring system.[2]

The choice of a suitable acid catalyst is critical for the success of the Fischer indole synthesis. A variety of Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) have been successfully employed.[2]

Figure 1: Generalized workflow of the Fischer indole synthesis.

Experimental Protocols

This section provides detailed protocols for the synthesis of the starting material, 3-hydrazinyl-4-methoxypyridine, and its subsequent use in the Fischer indole synthesis to prepare 4-methoxy-1,2,3,4-tetrahydro-9H-pyrido[3,2-b]indole.

Synthesis of 3-Hydrazinyl-4-methoxypyridine

The starting hydrazine can be prepared from the corresponding chloropyridine.

Reaction Scheme:

Materials:

-

3-Chloro-4-methoxypyridine

-

Hydrazine hydrate (80% solution in water)

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-chloro-4-methoxypyridine (1.0 eq) in ethanol.

-

Add hydrazine hydrate (5.0-10.0 eq) to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the ethanol under reduced pressure.

-

Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 3-hydrazinyl-4-methoxypyridine. The crude product can be purified by column chromatography on silica gel if necessary.

Fischer Indole Synthesis of 4-Methoxy-1,2,3,4-tetrahydro-9H-pyrido[3,2-b]indole

Reaction Scheme:

Materials:

-

3-Hydrazinyl-4-methoxypyridine

-

Cyclohexanone

-

Acid catalyst (e.g., polyphosphoric acid (PPA), Eaton's reagent, or glacial acetic acid)

-

Solvent (if necessary, e.g., toluene or xylene for azeotropic removal of water)

Procedure:

-

One-Pot Hydrazone Formation and Cyclization:

-

To a solution of 3-hydrazinyl-4-methoxypyridine (1.0 eq) in a suitable solvent (e.g., glacial acetic acid), add cyclohexanone (1.1 eq).

-

Stir the mixture at room temperature for 30 minutes to facilitate hydrazone formation.

-

Add the acid catalyst (e.g., a catalytic amount of sulfuric acid or a larger quantity of PPA).

-

Heat the reaction mixture to 80-120 °C and monitor the progress by TLC. Reaction times can vary from a few hours to overnight.

-

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice.

-

Basify the aqueous solution with a suitable base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) to a pH of 8-9.

-

Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-methoxy-1,2,3,4-tetrahydro-9H-pyrido[3,2-b]indole.

-

Figure 2: Experimental workflow for the synthesis of 4-methoxy-1,2,3,4-tetrahydro-9H-pyrido[3,2-b]indole.

Characterization Data (Predicted)

Table 1: Predicted Spectroscopic Data

| Technique | Predicted Data |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.0-8.2 (s, 1H, NH-indole), 7.0-7.5 (m, 2H, Ar-H), 3.9 (s, 3H, OCH₃), 2.5-3.0 (m, 4H, CH₂), 1.8-2.2 (m, 4H, CH₂) |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 150-155 (C-O), 135-145 (quaternary C), 110-130 (Ar-C), 55-60 (OCH₃), 40-50 (CH₂), 20-30 (CH₂) |

| IR (KBr, cm⁻¹) | ν: 3300-3400 (N-H stretch), 2800-3000 (C-H stretch), 1600-1620 (C=C stretch), 1200-1300 (C-O stretch) |

| Mass Spec. (EI) | m/z (%): [M]⁺, [M-CH₃]⁺, [M-C₂H₄]⁺ (Retro-Diels-Alder fragmentation)[5] |

Applications in Drug Discovery

The 4-methoxy-1,2,3,4-tetrahydro-9H-pyrido[3,2-b]indole scaffold represents a promising starting point for the development of novel therapeutic agents. The methoxy group can be a key pharmacophoric feature or a handle for further chemical modification. The tetrahydro-β-carboline core is a well-established privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including:

-

Anticancer Activity: Many β-carboline derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[4]

-

Neuroprotective Effects: The pyridoindole skeleton is found in compounds with neuroprotective properties.

-

Enzyme Inhibition: This scaffold is a common feature in kinase inhibitors and other enzyme-targeted therapeutics.

The synthesis of a library of analogs based on this core structure, by varying the ketone component in the Fischer indole synthesis or by further functionalization of the methoxy group, could lead to the discovery of novel drug candidates.

Troubleshooting and Optimization

| Problem | Potential Cause | Suggested Solution |

| Low Yield | Incomplete hydrazone formation. | Increase reaction time for hydrazone formation; use a dehydrating agent like molecular sieves. |

| Inefficient cyclization. | Screen different acid catalysts (e.g., PPA, Eaton's reagent, Amberlyst-15); increase reaction temperature. | |

| Formation of Byproducts | Side reactions due to harsh acidic conditions. | Use a milder acid catalyst; lower the reaction temperature. |

| Air oxidation of the product. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |

| Difficult Purification | Product is highly polar. | Use a more polar eluent system for chromatography; consider reverse-phase chromatography. |

Conclusion

The Fischer indole synthesis remains a highly effective and versatile method for the construction of complex indole and azaindole frameworks. The application of this reaction to 3-hydrazinyl-4-methoxypyridine provides a direct route to 4-methoxy-1,2,3,4-tetrahydro-9H-pyrido[3,2-b]indole, a scaffold with significant potential in drug discovery. The protocols and data presented in this guide offer a solid foundation for researchers to explore the synthesis and applications of this and related heterocyclic compounds.

References

- Gaskell, S. J., & Finan, P. (1976). Mass spectra of selected beta‐carbolines [β‐9H‐pyrido(3,4‐b)indoles]. Biomedical Mass Spectrometry, 3(4), 161-165.

- Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875-2911.

- Kamal, A., Srikanth, Y. V., Khan, M. N., Shaik, A. B., & Ashraf, M. (2010). Synthesis, biological evaluation and modeling studies of new pyrido[3,4-b]indole derivatives as broad-spectrum potent anticancer agents. Bioorganic & Medicinal Chemistry, 18(13), 4747-4761.

- Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry II. John Wiley & Sons.

- Maji, B., & Sreekanth, A. R. (2015). Recent Developments in the Synthesis of β-Carbolines. Asian Journal of Organic Chemistry, 4(5), 396-418.

- Sundberg, R. J. (2002). Indoles. Academic Press.

-

Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References. Retrieved from [Link]

- Taber, D. F., & Stranix, B. R. (1997). The Fischer Indole Synthesis. Organic Reactions, 1-213.

- Van Vranken, D. L., & Weiss, G. A. (2013). Introduction to Bioorganic Chemistry and Chemical Biology. Garland Science.

-

Wikipedia. (2024). Fischer indole synthesis. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

preparation of pyrazoles using 3-Hydrazinyl-4-methoxypyridine

Executive Summary

This technical guide details the protocol for utilizing 3-hydrazinyl-4-methoxypyridine (CAS: 19501-58-7 equivalent/derivative) as a nucleophilic building block for the synthesis of 1-substituted pyrazoles .

The 3-pyridyl-pyrazole motif is a "privileged scaffold" in medicinal chemistry, appearing frequently in kinase inhibitors (e.g., p38 MAPK, B-Raf) and anti-inflammatory agents. The presence of the 4-methoxy group on the pyridine ring provides two critical advantages:

-

Solubility & Bioavailability: It acts as a lipophilic handle that modulates logP compared to the bare pyridine.

-

Electronic Modulation: The electron-donating nature of the methoxy group stabilizes the pyridine ring against metabolic oxidation while influencing the nucleophilicity of the hydrazine tail.

This guide moves beyond generic hydrazine chemistry, addressing the specific solubility challenges and regiochemical dictates of the aminopyridine core.

Chemical Dynamics & Mechanistic Insight

The Reagent Profile

3-Hydrazinyl-4-methoxypyridine possesses a "push-pull" electronic structure. The pyridine nitrogen is electron-withdrawing, but the ortho-methoxy group is a strong electron donor (via resonance).

-

Implication: The terminal hydrazine nitrogen (

) is sufficiently nucleophilic to attack carbonyls, but the internal nitrogen (

Regioselectivity in Cyclization

When reacting with unsymmetrical 1,3-dielectrophiles (e.g., benzoylacetone or enaminones), the reaction is governed by the hard-soft acid-base (HSAB) principle and steric factors.

-

Mechanism: The terminal

(harder nucleophile) attacks the most reactive/least hindered electrophilic center (usually the aldehyde or ketone) first. -

Outcome: This dictates the position of the substituents on the final pyrazole ring.

Figure 1: Mechanistic pathway dictating regiochemistry. The initial attack of the terminal nitrogen is the selectivity-determining step.

Experimental Protocols

Protocol A: Condensation with Symmetrical 1,3-Diketones

Target Application: Synthesis of 3,5-dimethyl-1-(4-methoxy-3-pyridyl)pyrazole. Scale: 5.0 mmol.

Materials:

-

3-Hydrazinyl-4-methoxypyridine hydrochloride (1.0 eq)

-

Acetylacetone (1.1 eq)

-

Ethanol (Absolute)[1]

-

Triethylamine (TEA) (1.0 eq - Critical for neutralizing the HCl salt)

Step-by-Step Methodology:

-

Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, suspend 3-hydrazinyl-4-methoxypyridine HCl (878 mg, 5.0 mmol) in Ethanol (15 mL).

-

Neutralization: Add Triethylamine (0.7 mL, 5.0 mmol) dropwise. The suspension should clear slightly as the free base hydrazine is liberated. Stir for 10 minutes at Room Temperature (RT).

-

Addition: Add Acetylacetone (0.56 mL, 5.5 mmol) dropwise over 2 minutes.

-

Observation: A slight exotherm may occur. The solution typically turns yellow.

-

-

Cyclization: Equip the flask with a reflux condenser. Heat the mixture to reflux (78 °C) for 3 hours.

-

Monitoring: Check reaction progress via TLC (SiO2, 5% MeOH in DCM). The hydrazine spot (baseline/polar) should disappear.

-

-

Workup:

-

Cool the reaction mixture to 0 °C in an ice bath.

-

If precipitate forms: Filter the solid, wash with cold ethanol (2 x 5 mL), and dry under vacuum.

-

If no precipitate: Evaporate solvent under reduced pressure. Dissolve residue in EtOAc (20 mL), wash with water (10 mL) and brine (10 mL). Dry over Na2SO4 and concentrate.

-

-

Purification: Recrystallization from Ethanol/Hexane (1:4) usually yields analytical grade material.

Data Specification:

| Parameter | Value | Note |

|---|---|---|

| Yield | 82-90% | High efficiency due to symmetry. |

| Appearance | Off-white to pale yellow solid | Color depends on trace oxidation. |

| 1H NMR (DMSO-d6) | Pyrazole-H4 singlet @ ~6.0 ppm | Distinctive pyrazole CH signal. |

| Methoxy Signal | Singlet @ ~3.89 ppm | Diagnostic of the pyridine core. |

Protocol B: Regioselective Synthesis with Enaminones

Target Application: Synthesis of 3-unsubstituted-5-aryl pyrazoles (Kinase Inhibitor precursors). Rationale: Enaminones are more regioselective than diketones. The hydrazine attacks the carbon attached to the amino group (via Michael-type addition) or the carbonyl depending on conditions, but typically favors formation of the 1,5-disubstituted isomer in acidic media.

Materials:

-

3-Hydrazinyl-4-methoxypyridine HCl (1.0 eq)

-

3-(Dimethylamino)-1-phenyl-2-propen-1-one (Enaminone) (1.0 eq)

Methodology:

-

Dissolution: Dissolve the hydrazine salt (2.0 mmol) in Glacial Acetic Acid (5 mL).

-

Addition: Add the enaminone (2.0 mmol) in one portion.

-

Reaction: Heat to 90 °C for 4 hours.

-

Why Acid? Acetic acid promotes the elimination of dimethylamine and accelerates the cyclodehydration.

-

-

Isolation:

-

Pour the hot reaction mixture into Ice Water (20 mL).

-

Neutralize carefully with saturated NaHCO3 solution until pH ~7-8.

-

Critical: The product often precipitates as a gum. Extract with DCM if solidification does not occur.

-

-

Purification: Flash column chromatography is usually required (Gradient: 0-50% EtOAc in Hexanes).

Workflow Visualization

Figure 2: Operational workflow for the synthesis of pyrazole derivatives.

Troubleshooting & Optimization